molecular formula C11H11F2N3O2 B2799849 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2326373-81-1

3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2799849
CAS No.: 2326373-81-1
M. Wt: 255.225
InChI Key: CSIJSECKAJCZJC-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity against certain diseases.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as a building block in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The difluoromethyl group and the furan ring contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide
  • 3-(chloromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide
  • 3-(bromomethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new pharmaceuticals with improved efficacy and selectivity.

Properties

IUPAC Name

3-(difluoromethyl)-N-(furan-2-ylmethyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2/c1-16-6-8(9(15-16)10(12)13)11(17)14-5-7-3-2-4-18-7/h2-4,6,10H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIJSECKAJCZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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